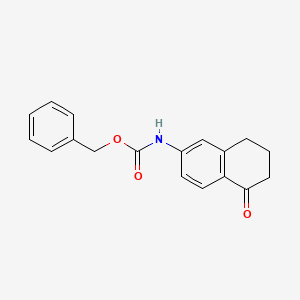
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is an organic compound with the molecular formula C18H17NO3 It is a derivative of naphthalene and contains both carbamate and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 6-amino-3,4-dihydro-2H-naphthalen-1-one with benzyl chloroformate in the presence of sodium bicarbonate (NaHCO3) as a base. The reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature. The mixture is stirred for several hours, followed by filtration and purification steps to obtain the desired product with a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: Similar structure but with an acetamide group instead of a carbamate group.
2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid: Contains an acetic acid group instead of a carbamate group.
Uniqueness
Benzyl (5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate is unique due to the presence of both a benzyl group and a carbamate group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
164149-25-1 |
|---|---|
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.338 |
Nombre IUPAC |
benzyl N-(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C18H17NO3/c20-17-8-4-7-14-11-15(9-10-16(14)17)19-18(21)22-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2,(H,19,21) |
Clave InChI |
QQXFQTFBSVAPPP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)NC(=O)OCC3=CC=CC=C3)C(=O)C1 |
Sinónimos |
benzyl 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylcarbaMate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















